Butaprost (free acid form)

Vue d'ensemble

Description

Butaprost (free acid form) is a synthetic analog of prostaglandin E2 (PGE2) that exhibits high selectivity for the EP2 receptor subtype . It is frequently used in pharmacological studies to define the expression profile of EP receptors in various human and animal tissues and cells . The compound is known for its ability to bind to prostaglandin receptors with significantly higher affinity than its ester derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Butaprost (free acid form) involves the removal of the methyl ester group from the parent compound, Butaprost, and the re-establishment of the native C-1 carboxylic acid . This modification enhances the binding affinity of the compound to prostaglandin receptors . The synthetic route typically involves the following steps:

Hydrolysis: The methyl ester group is hydrolyzed under acidic or basic conditions to yield the free acid form.

Purification: The resulting free acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of Butaprost (free acid form) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrolysis: Large quantities of the methyl ester are hydrolyzed using optimized reaction conditions to ensure high yield and purity.

Purification and Quality Control: The free acid form is purified using industrial-scale chromatography or crystallization techniques. Quality control measures are implemented to ensure the product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions: Butaprost (free acid form) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Ocular Applications

Intraocular Pressure Reduction:

Butaprost has been extensively studied for its potential to reduce intraocular pressure (IOP) in conditions such as glaucoma. By activating EP2 receptors in the eye, butaprost facilitates aqueous humor outflow, thereby lowering IOP.

- Case Study: A clinical trial demonstrated that butaprost effectively reduced IOP in patients with open-angle glaucoma over a 28-day period, showing significant efficacy compared to baseline measurements .

| Study | Population | Duration | Outcome |

|---|---|---|---|

| Clinical Trial | 100 patients with open-angle glaucoma | 28 days | Significant reduction in IOP |

Neurological Applications

Neuroprotection:

Recent studies have highlighted butaprost's neuroprotective effects in models of ischemic stroke and status epilepticus. It appears to mitigate neuronal damage through the activation of EP2 receptors.

- Case Study: In a mouse model of status epilepticus, administration of butaprost resulted in a 50% reduction in neurodegeneration within the hippocampus, suggesting its potential as a therapeutic agent for neuroprotection .

| Study | Model | Dosage | Effect |

|---|---|---|---|

| Serrano et al. | Mouse model of status epilepticus | 1 μM | 50% neuroprotection |

Anti-Inflammatory Applications

Inhibition of Histamine Release:

Butaprost has demonstrated efficacy in inhibiting histamine release from mast cells, which is significant for allergic responses and asthma management.

- Study Findings: In vitro studies showed that butaprost inhibited IgE-mediated histamine release from human lung mast cells with an efficacy greater than PGE2, although it was less potent .

| Compound | Efficacy (%) | pEC50 |

|---|---|---|

| Butaprost | 87.2 ± 4.4 | 5.15 ± 0.16 |

| PGE2 | 58.1 ± 3.3 | 5.81 ± 0.11 |

Reproductive Health Applications

Tocolysis:

Butaprost has been investigated for its potential use in tocolysis (the inhibition of premature labor). By acting on EP2 receptors in the myometrium, it may help relax uterine contractions.

- Research Insight: Studies have shown that butaprost can effectively reduce contractility in human myometrial tissues, suggesting its utility in managing preterm labor .

Summary of Findings

The applications of butaprost (free acid form) span multiple therapeutic areas:

- Ocular Health: Effective in reducing IOP, beneficial for glaucoma treatment.

- Neurology: Neuroprotective effects observed in ischemic conditions.

- Immunology: Inhibits histamine release from mast cells, aiding allergy treatment.

- Obstetrics: Potential tocolytic agent for managing premature labor.

Mécanisme D'action

Butaprost (free acid form) exerts its effects by selectively binding to the EP2 receptor subtype . The binding of Butaprost to the EP2 receptor activates intracellular signaling pathways, leading to various physiological responses . The primary molecular targets include:

EP2 Receptor: Activation of this receptor leads to the production of cyclic adenosine monophosphate (cAMP), which mediates various cellular responses.

Intracellular Pathways: The activation of the EP2 receptor triggers downstream signaling pathways, including protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways.

Comparaison Avec Des Composés Similaires

Butaprost (free acid form) is unique due to its high selectivity for the EP2 receptor subtype and its ability to bind with significantly higher affinity than its ester derivatives . Similar compounds include:

Prostaglandin E2 (PGE2): The natural ligand for EP receptors, but with lower selectivity for EP2.

Butaprost (methyl ester): The ester derivative of Butaprost, with lower binding affinity to EP receptors.

CAY10399: A congener of Butaprost free acid with similar binding properties.

Butaprost (free acid form) stands out due to its enhanced binding affinity and selectivity, making it a valuable tool in pharmacological research.

Activité Biologique

Butaprost, particularly in its free acid form, is a selective agonist for the prostaglandin E2 (PGE2) EP2 receptor. This compound has been extensively studied for its biological activities, particularly in relation to inflammatory responses, histamine release, and cellular signaling pathways. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of butaprost.

Butaprost (CAS 433219-55-7) is an EP2 receptor agonist that mimics the action of PGE2. The free acid form is often utilized in experimental settings due to its stability and potency compared to other formulations. It is known to activate EP2 receptors, leading to various downstream effects including modulation of inflammatory responses and inhibition of histamine release from mast cells .

Biological Activities

-

Inhibition of Histamine Release :

- Butaprost has been shown to inhibit IgE-dependent histamine release from human lung mast cells. In comparative studies, butaprost was found to be approximately eightfold less potent than PGE2 in this regard . The efficacy of butaprost as an agonist was demonstrated through concentration-response curves that indicated its ability to reduce histamine release significantly.

- Modulation of Inflammatory Responses :

-

Effects on Adipogenesis :

- Recent research explored the effects of butaprost on adipogenic differentiation in 3T3-L1 cells. When treated with butaprost, there was a notable suppression of lipid staining and alteration in mRNA expression related to extracellular matrix components during adipogenesis . This suggests a role for butaprost in metabolic regulation beyond inflammation.

Comparative Potency

The following table summarizes the comparative potency of butaprost against PGE2 and other EP receptor agonists based on various studies:

| Compound | EC50 (μM) | Max Inhibition (%) | Relative Potency |

|---|---|---|---|

| PGE2 | 1.6 | 58.1 | 1x |

| Butaprost (free acid) | 12.8 | 87.2 | ~8x less potent |

| Misoprostol | 4.0 | Not specified | ~3x less potent |

| AH13205 | Not specified | Modest inhibition | Variable |

Case Studies

-

Histamine Release Study :

A study conducted by Wilson et al. demonstrated that long-term exposure (24 hours) of mast cells to butaprost significantly reduced their ability to respond to subsequent PGE2 challenges, indicating a potential desensitization effect . -

Adipogenic Differentiation :

In another investigation focusing on adipogenesis, it was found that treatment with butaprost resulted in significant changes in gene expression associated with fat cell differentiation, specifically relating to collagen types and fibronectin levels .

Propriétés

IUPAC Name |

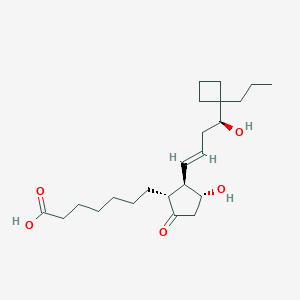

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYNQYXOKJDXAV-ZHIWTBQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.